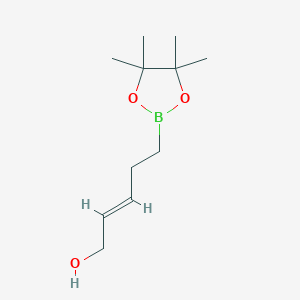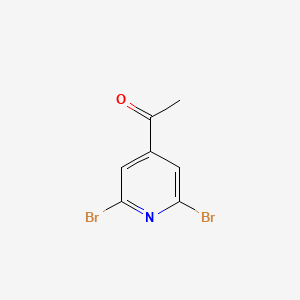
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5,7-difluoronaphthalene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the use of biological enzymes, such as omega-transaminase, to catalyze the reaction of 5,7-difluoro-3,4-dihydronaphthalene-2(1H)-ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include various fluorinated ketones, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of liquid crystal mixtures for display technologies.
Mechanism of Action
The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of other functional groups .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.
5,7-Dichloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue.
5,7-Dibromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10F2 |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h5-6H,1-4H2 |
InChI Key |
GTZDKKUFYHTVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
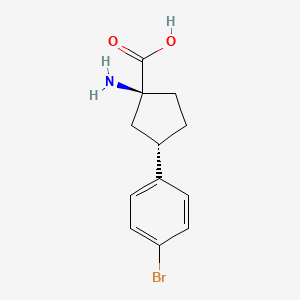
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
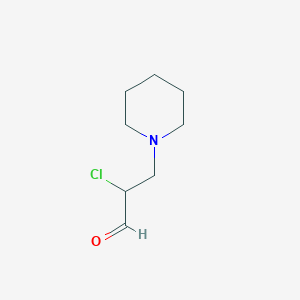
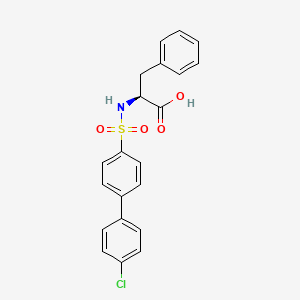
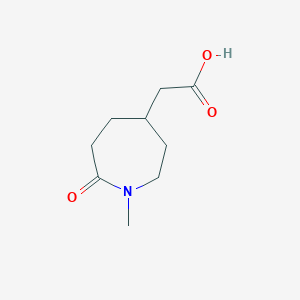
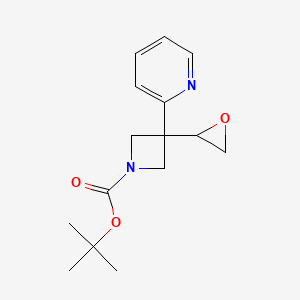

![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
